molecular formula C14H9F3N4O3S2 B15211827 2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide CAS No. 928825-79-0

2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide

Cat. No.: B15211827
CAS No.: 928825-79-0
M. Wt: 402.4 g/mol
InChI Key: VJTCJVQNMYBFQI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide typically involves multiple steps. One common route includes the formation of the quinoline core, followed by the introduction of the thiazole ring and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes due to its unique structural features.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the thiazole ring can enhance binding affinity to certain proteins or enzymes, modulating their activity. The quinoline moiety can interact with nucleic acids or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
  • 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol
  • 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide is unique due to the combination of its trifluoromethyl group, thiazole ring, and quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

928825-79-0

Molecular Formula

C14H9F3N4O3S2

Molecular Weight

402.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[5-(1,3-thiazol-2-ylsulfamoyl)quinolin-8-yl]acetamide

InChI

InChI=1S/C14H9F3N4O3S2/c15-14(16,17)12(22)20-9-3-4-10(8-2-1-5-18-11(8)9)26(23,24)21-13-19-6-7-25-13/h1-7H,(H,19,21)(H,20,22)

InChI Key

VJTCJVQNMYBFQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(F)(F)F)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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